

# A Head-to-Head Battle of β-Lactamase Inhibitors: Xeruborbactam Versus Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Xeruborbactam Isoboxil |           |
| Cat. No.:            | B15607370              | Get Quote |

In the ongoing fight against antimicrobial resistance, the development of novel  $\beta$ -lactamase inhibitors is paramount. This guide provides a detailed comparison of two such agents: xeruborbactam, a new-generation broad-spectrum inhibitor, and avibactam, a well-established diazabicyclooctane. We delve into their spectrum of activity, supported by in vitro data, and outline the experimental methodologies used to generate these findings.

## **Executive Summary**

Xeruborbactam emerges as a  $\beta$ -lactamase inhibitor with a significantly broader spectrum of activity compared to avibactam. The key differentiator is xeruborbactam's potent inhibition of both serine- $\beta$ -lactamases (Classes A, C, and D) and, crucially, metallo- $\beta$ -lactamases (MBLs, Class B).[1][2][3] Avibactam, while a powerful inhibitor of serine  $\beta$ -lactamases, lacks clinically relevant activity against MBLs.[4][5][6] This distinction positions xeruborbactam, particularly in combination with a carbapenem like meropenem, as a promising therapeutic option against a wider range of multidrug-resistant Gram-negative bacteria, including difficult-to-treat carbapenem-resistant Enterobacterales (CRE) that produce MBLs.[7][8]

## **Comparative Spectrum of Activity**

The in vitro activity of xeruborbactam and avibactam, in combination with partner  $\beta$ -lactams, has been evaluated against a wide array of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative comparison of their efficacy.



Table 1: In Vitro Activity against Enterobacterales

| Organism/Enz<br>yme Class                                      | Drug<br>Combination         | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | Reference(s) |
|----------------------------------------------------------------|-----------------------------|---------------|---------------------------|--------------|
| Carbapenem-<br>Resistant<br>Enterobacterales<br>(CRE)          | Meropenem-<br>Xeruborbactam | ≤0.06         | ≤0.06                     | [7][8]       |
| KPC-producing<br>Klebsiella<br>pneumoniae                      | Ceftazidime-<br>Avibactam   | -             | -                         | [5]          |
| OXA-48-<br>producing CRE                                       | Ceftazidime-<br>Avibactam   | -             | -                         | [5]          |
| Metallo-β-<br>Lactamase<br>(MBL)-producing<br>Enterobacterales | Meropenem-<br>Xeruborbactam | -             | 1                         | [9]          |
| Metallo-β-<br>Lactamase<br>(MBL)-producing<br>Enterobacterales | Ceftazidime-<br>Avibactam   | >32           | >32                       | [10]         |
| ESBL-producing<br>Escherichia coli                             | Ceftazidime-<br>Avibactam   | -             | -                         | [11]         |

Note: Direct comparative MIC50/90 values from a single study for all combinations were not always available. Data is aggregated from multiple sources to illustrate the general activity profile.

# Table 2: In Vitro Activity against Pseudomonas aeruginosa and Acinetobacter baumannii



| Organism                                               | Drug<br>Combination       | MIC₅₀ (μg/mL) | MIC90 (μg/mL) | Reference(s) |
|--------------------------------------------------------|---------------------------|---------------|---------------|--------------|
| Pseudomonas<br>aeruginosa                              | Ceftazidime-<br>Avibactam | 1             | 4             | [11]         |
| Carbapenem-<br>Resistant<br>Acinetobacter<br>baumannii | Xeruborbactam<br>(alone)  | 16            | 64            | [1][12]      |
| Acinetobacter spp.                                     | Ceftazidime-<br>Avibactam | 16            | >32           | [13]         |

### **Mechanism of Action and Resistance**

Xeruborbactam, a cyclic boronate, possesses a unique mechanism that allows it to inhibit a wide range of serine and metallo- $\beta$ -lactamases.[1] Avibactam, a diazabicyclooctane, is a potent inhibitor of Ambler class A, C, and some class D serine  $\beta$ -lactamases.[14][15] However, it does not inhibit class B MBLs.[4][5]

Resistance to ceftazidime-avibactam has been observed and is often associated with mutations in the  $\beta$ -lactamase enzyme itself, such as in the KPC-3 gene, which can prevent avibactam from effectively binding.[5][16] Other resistance mechanisms include porin loss and upregulation of efflux pumps.[17][18] While resistance to xeruborbactam is still being studied, its broader inhibitory profile may present a higher barrier to the development of resistance.

## **Intrinsic Activity**

An interesting feature of xeruborbactam is its modest intrinsic antibacterial activity against some Gram-negative bacteria, even in the absence of a partner  $\beta$ -lactam.[1][12] This is a property that avibactam largely lacks.[1]

## **Experimental Methodologies**

The data presented in this guide is primarily derived from in vitro susceptibility testing studies. A common and standardized method used in these studies is the broth microdilution method,



performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

#### **Broth Microdilution Protocol for MIC Determination**

- Preparation of Bacterial Inoculum:
  - Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.
  - Colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> colony-forming units (CFU)/mL.
  - The inoculum is further diluted to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of Antimicrobial Solutions:
  - Stock solutions of the antimicrobial agents (e.g., meropenem, ceftazidime, xeruborbactam, avibactam) are prepared.
  - $\circ$  Serial twofold dilutions of the  $\beta$ -lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
  - The β-lactamase inhibitor (xeruborbactam or avibactam) is added to each dilution at a fixed concentration (e.g., 4 µg/mL or 8 µg/mL).
- Inoculation and Incubation:
  - The prepared bacterial inoculum is added to the wells of a microtiter plate containing the antimicrobial dilutions.
  - The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Determination of MIC:



 The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## Visualizing the Spectrum of Inhibition

The following diagram illustrates the differential inhibition of  $\beta$ -lactamase classes by xeruborbactam and avibactam.



Click to download full resolution via product page

Caption: Differential inhibition of  $\beta$ -lactamase classes.

## Conclusion

Xeruborbactam represents a significant advancement in the field of  $\beta$ -lactamase inhibitors, offering a broader spectrum of activity that includes the challenging metallo- $\beta$ -lactamases. This positions xeruborbactam-based combinations as a potentially more versatile and powerful tool against multidrug-resistant Gram-negative pathogens compared to avibactam-based therapies. Continued clinical development and real-world data will be crucial in defining the precise role of xeruborbactam in the clinical setting. However, the in vitro data clearly indicates a superior and more comprehensive inhibitory profile for xeruborbactam.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Portico [access.portico.org]
- 4. Interaction of Avibactam with Class B Metallo-β-Lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 10. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gramnegative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]



- 17. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]
- To cite this document: BenchChem. [A Head-to-Head Battle of β-Lactamase Inhibitors: Xeruborbactam Versus Avibactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607370#comparing-the-spectrum-of-activity-xeruborbactam-vs-avibactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com